N-(4-methylphenyl)-5-nitro-2-(piperidin-1-yl)benzamide
Overview
Description
N-(4-methylphenyl)-5-nitro-2-(piperidin-1-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a piperidine ring, a nitro group, and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-5-nitro-2-(piperidin-1-yl)benzamide typically involves multiple steps. One common synthetic route includes the following steps:
Amidation: The nitrobenzene derivative is then subjected to amidation with 4-methylphenylamine to form the corresponding amide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and automated processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-5-nitro-2-(piperidin-1-yl)benzamide undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation: The methyl group on the phenyl ring can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Piperidine, suitable leaving group (e.g., halides).
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products
Reduction: Formation of N-(4-methylphenyl)-5-amino-2-(piperidin-1-yl)benzamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of N-(4-carboxyphenyl)-5-nitro-2-(piperidin-1-yl)benzamide.
Scientific Research Applications
Medicinal Chemistry: It has been investigated as a potential anti-tubercular agent due to its ability to inhibit the growth of Mycobacterium tuberculosis.
Drug Discovery: The compound’s structure-activity relationship has been studied to develop new derivatives with enhanced biological activity.
Biological Research: It has been used in docking studies to understand its interactions with various biological targets.
Industrial Applications:
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-5-nitro-2-(piperidin-1-yl)benzamide involves its interaction with specific molecular targets. The nitro group is believed to play a crucial role in its biological activity by undergoing reduction to form reactive intermediates that can interact with cellular components. The piperidine ring enhances the compound’s binding affinity to its targets, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(4-methylphenyl)-5-amino-2-(piperidin-1-yl)benzamide: A reduced derivative with potential anti-tubercular activity.
N-(4-carboxyphenyl)-5-nitro-2-(piperidin-1-yl)benzamide:
N-(4-methylphenyl)-5-nitro-2-(morpholin-1-yl)benzamide: A similar compound with a morpholine ring instead of piperidine, showing different biological activities.
Uniqueness
N-(4-methylphenyl)-5-nitro-2-(piperidin-1-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(4-methylphenyl)-5-nitro-2-piperidin-1-ylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-14-5-7-15(8-6-14)20-19(23)17-13-16(22(24)25)9-10-18(17)21-11-3-2-4-12-21/h5-10,13H,2-4,11-12H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INKBUTIPPIBYJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCCCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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